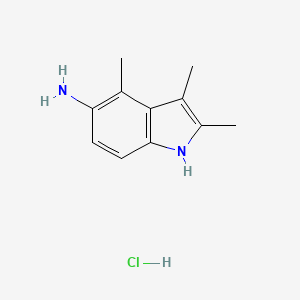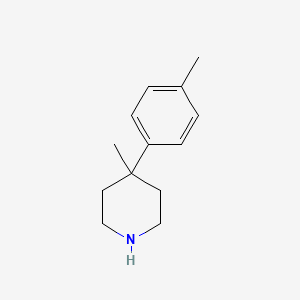![molecular formula C20H14ClN5O3 B2485822 4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-79-5](/img/structure/B2485822.png)
4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step organic reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions such as nucleophilic substitution, amidation, and cyclization. A related example is the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, synthesized through a reaction sequence starting from pyrazole carbonyl chloride and substituted phenylhydroxyamines (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrazolo[3,4-b]pyridine skeleton, which is a fused heterocyclic system. The molecular structure and orientation of substituents are crucial for the biological activity of these compounds. For instance, an analysis of a similar compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, revealed how substituents' positions influence molecular conformation and potential intermolecular interactions (Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of the compound is determined by functional groups present in its structure, allowing for a range of chemical transformations. For example, reactions involving the amide group or the nitro group can lead to the formation of new derivatives with varied biological activities. The synthesis of bioactive heterocycles from a related compound, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c] pyrazole-5-carbonitrile, showcases the versatility of such compounds in chemical synthesis (El-ziaty et al., 2018).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are influenced by molecular architecture. Studies on similar compounds have elucidated how the arrangement of atoms and the presence of specific functional groups affect these properties. For instance, the crystalline structure analysis of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed insights into the molecular arrangement and intermolecular interactions within the crystal lattice (Quiroga et al., 2010).
科学的研究の応用
Chemical Structure and Properties
The compound 4-Chloro-3-Methyl-N-(4-Nitrophenyl)-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide, although not directly studied in the provided papers, is closely related to a range of pyrazolo[3,4-b]pyridine derivatives. These derivatives, including similar structures like 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, have been extensively researched for their unique chemical properties and potential applications. Quiroga et al. (1999) discuss the tautomeric structures and hydrogen-bonded formations of these compounds, which are significant for understanding their chemical behavior and potential for synthesis in various forms (Quiroga et al., 1999).
Synthesis and Derivatives
The process of synthesizing various derivatives of pyrazolo[3,4-b]pyridine compounds, including those similar to the queried compound, involves complex chemical reactions. Bernardino et al. (2007) outline the synthesis of new derivatives and their application in antiviral activity, showing the potential medical applications of these compounds (Bernardino et al., 2007).
Biological Activities and Applications
Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives, indicating potential therapeutic applications. For instance, Samala et al. (2013) highlight the synthesis of pyrazolo[4,3-c]pyridine derivatives as inhibitors for Mycobacterium tuberculosis, suggesting antimicrobial properties of these compounds (Samala et al., 2013). Additionally, Rahmouni et al. (2016) report on the synthesis of pyrazolopyrimidines derivatives with potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Molecular Interactions and Crystallography
The molecular interactions and crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives are crucial for understanding their potential applications. Quiroga et al. (2010) discuss the hydrogen-bonded dimer formations in these compounds, providing insights into their molecular structure and potential for forming stable compounds (Quiroga et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-17-18(21)16(20(27)23-13-7-9-15(10-8-13)26(28)29)11-22-19(17)25(24-12)14-5-3-2-4-6-14/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMOKQAPYPXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
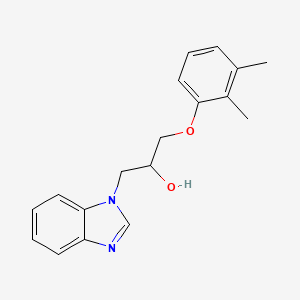
![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
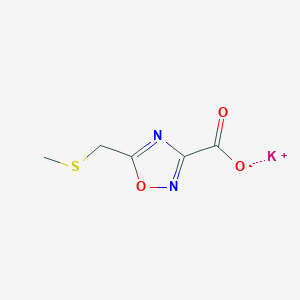


![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
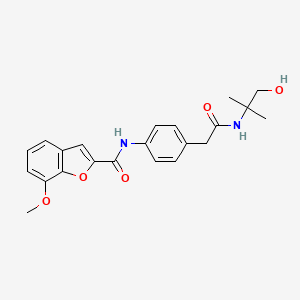
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
